

physicochemical properties of 4-methyl-7-azaindole-3-carbaldehyde

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Compound of Interest

Compound Name: 4-methyl-1*H*-pyrrolo[2,3-*b*]pyridine-3-carbaldehyde

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An In-Depth Technical Guide to the Physicochemical Properties of 4-methyl-7-azaindole-3-carbaldehyde

Abstract

4-methyl-7-azaindole-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of 7-azaindole, it serves as a crucial scaffold and building block for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic placement of the methyl group at the 4-position and the carbaldehyde at the 3-position provides a unique combination of steric, electronic, and reactive properties. This guide offers a comprehensive analysis of the core physicochemical properties of this molecule, providing field-proven insights into its structure, reactivity, and spectroscopic behavior. While direct experimental data for this specific derivative is limited, this document synthesizes information from its parent compound, 7-azaindole-3-carbaldehyde, and related analogs to present a robust and predictive characterization.

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

The 7-azaindole (1*H*-pyrrolo[2,3-*b*]pyridine) core is a privileged scaffold in modern drug discovery. It acts as a bioisostere of indole, where the carbon at the 7-position is replaced by a nitrogen atom. This substitution imparts several advantageous properties, including the ability

to form additional hydrogen bonds, which can enhance binding affinity to biological targets, and improved metabolic stability and solubility profiles compared to indole analogs.

The addition of a carbaldehyde group at the electron-rich 3-position transforms the scaffold into a versatile synthetic intermediate.^[1] This aldehyde functionality is a gateway for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse side chains and the construction of complex molecular architectures. This guide focuses specifically on the 4-methyl derivative, exploring how this substitution modulates the fundamental properties of the 7-azaindole-3-carbaldehyde core.

Core Physicochemical Profile

A summary of the key physicochemical properties is presented below. Data for the parent compound, 7-azaindole-3-carbaldehyde, is provided as a baseline, with predicted values or qualitative descriptions for the 4-methyl derivative.

Property	7-azaindole-3-carbaldehyde (Parent Compound)	4-methyl-7-azaindole-3-carbaldehyde (Target)	Justification for Prediction
Molecular Formula	C ₈ H ₆ N ₂ O ^[2]	C ₉ H ₈ N ₂ O	Addition of a -CH ₂ - group.
Molecular Weight	146.15 g/mol ^[2]	160.17 g/mol	Calculated from the molecular formula.
Melting Point	216-220 °C ^[2]	Expected to be similar or slightly higher	The methyl group may influence crystal packing, but significant deviation is not expected.
Boiling Point	361.1 ± 22.0 °C at 760 mmHg ^[2]	> 360 °C	Increased molecular weight generally leads to a higher boiling point.
pKa (acidic, N1-H)	~17 (Predicted for indole N-H)	Similar to parent	The electronic effect of a 4-methyl group on the pyrrole N-H is expected to be minimal.
pKa (basic, N7)	6.07 ± 0.20 (Predicted) ^[3]	Slightly > 6.1	The electron-donating methyl group at the adjacent 4-position should slightly increase the basicity of the pyridine nitrogen.
logP (Lipophilicity)	0.8 (XLogP3) ^[2]	~1.3 (Predicted)	The addition of a methyl group typically increases the logP value by approximately +0.5.

			For comparison, 4-chloro-7-azaindole-3-carbaldehyde has a LogP of 2.03. ^[4]
Solubility	Sparingly soluble in water. ^[3]	Lower aqueous solubility than parent	Increased lipophilicity due to the methyl group will decrease solubility in polar solvents like water. Soluble in polar aprotic solvents (DMSO, DMF) and alcohols.
Appearance	Light yellow to yellow solid. ^[3]	Expected to be a yellow or off-white solid.	No significant change in the chromophore is expected.

Molecular Structure and Supramolecular Interactions

Planarity and Conformation

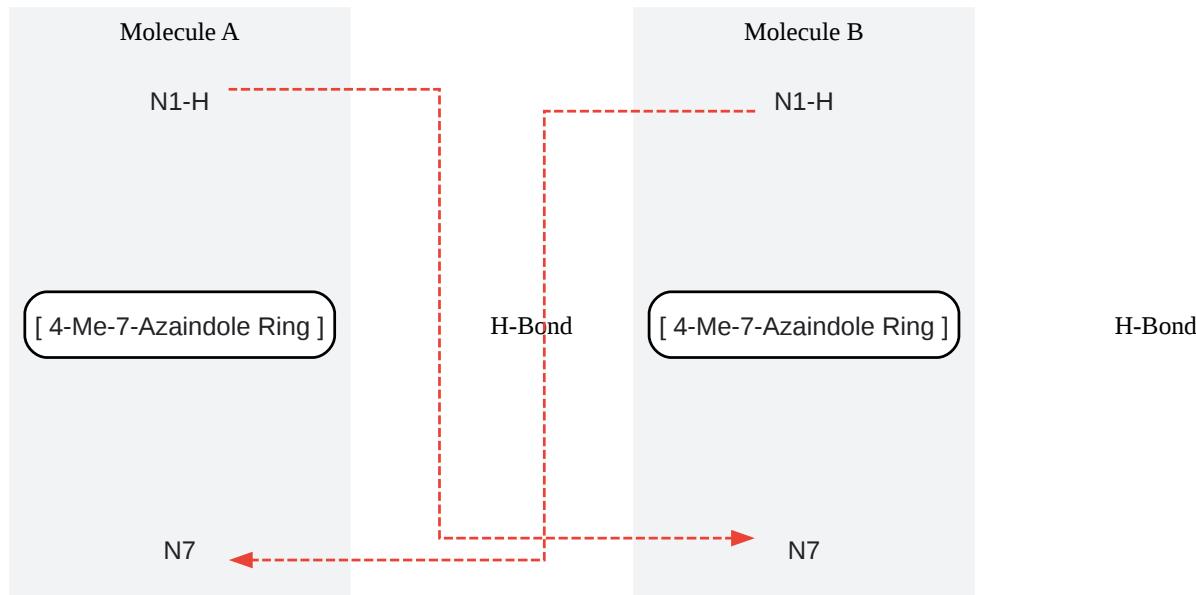
X-ray crystallographic studies on analogous compounds, such as 5-chloro-7-azaindole-3-carbaldehyde, reveal that the fused bicyclic 7-azaindole ring system is essentially planar.^[5] The carbaldehyde group at the C3 position is also nearly coplanar with the ring system, which maximizes π -orbital overlap. This planarity is a critical feature for molecules designed to intercalate into DNA or fit into the flat binding pockets of enzymes like kinases.

Figure 1: Molecular structure of 4-methyl-7-azaindole-3-carbaldehyde.

Hydrogen Bonding and Dimerization

A hallmark of the 7-azaindole scaffold is its ability to form highly stable, hydrogen-bonded dimers in both the solid state and in non-polar solvents.^{[5][6]} This occurs through a complementary arrangement where the N1-H of one molecule acts as a hydrogen bond donor to the N7 lone pair of a second molecule, and vice-versa. This dimerization significantly

influences the compound's physical properties, such as melting point and solubility, and can affect its spectroscopic characteristics.



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Figure 2: Dimerization via intermolecular N1-H…N7' hydrogen bonds.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

While an experimental spectrum for 4-methyl-7-azaindole-3-carbaldehyde is not publicly available, a predictive analysis based on known chemical shifts of related indole and azaindole structures can be made.^[7]

- ¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

- $\delta \sim 12.0\text{-}12.5$ ppm (s, 1H): The pyrrole N-H proton, typically broad due to hydrogen bonding and exchange.
- $\delta \sim 10.0$ ppm (s, 1H): The aldehyde proton (-CHO).
- $\delta \sim 8.4$ ppm (d, 1H): The H5 proton, ortho to the pyridine nitrogen.
- $\delta \sim 8.3$ ppm (s, 1H): The H2 proton on the pyrrole ring.
- $\delta \sim 7.2$ ppm (d, 1H): The H6 proton, meta to the pyridine nitrogen.
- $\delta \sim 2.5$ ppm (s, 3H): The methyl group (-CH₃) protons. Note: This may overlap with the residual DMSO solvent peak.

- ¹³C NMR (Predicted, in DMSO-d₆, 101 MHz):
 - $\delta \sim 185$ ppm: Aldehyde carbonyl carbon (C=O).
 - $\delta \sim 140\text{-}150$ ppm: Aromatic carbons adjacent to nitrogen (C5, C7a).
 - $\delta \sim 110\text{-}135$ ppm: Other aromatic carbons (C2, C3, C3a, C4, C6).
 - $\delta \sim 15\text{-}20$ ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Based on studies of chloro-substituted analogs, the following characteristic bands are expected.[\[5\]](#)

- $\sim 3100\text{ cm}^{-1}$ (broad): N-H stretching vibration, often broadened due to strong intermolecular hydrogen bonding in the solid state.
- $\sim 1650\text{-}1670\text{ cm}^{-1}$ (strong): C=O stretching of the aldehyde group. This is a very characteristic and intense peak.
- $\sim 1580\text{-}1620\text{ cm}^{-1}$: C=C and C=N stretching vibrations from the aromatic rings.
- $\sim 1400\text{-}1500\text{ cm}^{-1}$: In-plane bending and ring stretching modes.

- $\sim 2850\text{-}2950\text{ cm}^{-1}$: C-H stretching from the methyl group and aromatic protons.

UV-Vis and Fluorescence Spectroscopy

The 7-azaindole chromophore has distinct photophysical properties. Its absorption and emission spectra are red-shifted compared to native tryptophan, making it a useful fluorescent probe in biological systems.[8]

- Absorption: Expected λ_{max} around 300-320 nm.
- Emission: The fluorescence of 7-azaindoles is highly sensitive to the solvent environment. In non-polar solvents, a dual emission is often observed, with a "normal" emission band and a significantly red-shifted tautomer emission band resulting from excited-state double proton transfer (ESDPT) within the hydrogen-bonded dimer. In polar, protic solvents like water, this tautomer emission is typically quenched.[8]

Experimental Protocols

Proposed Synthesis via Vilsmeier-Haack Reaction

The most direct and widely used method for introducing a formyl group at the 3-position of an electron-rich heterocycle like 7-azaindole is the Vilsmeier-Haack reaction.[9][10][11]

Figure 3: Proposed synthetic workflow for 4-methyl-7-azaindole-3-carbaldehyde.

Step-by-Step Protocol:

- Reagent Preparation: To a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath.
- Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
- Electrophilic Substitution: Dissolve the starting material, 4-methyl-7-azaindole (1 eq.), in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Workup and Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is ~7. This hydrolyzes the intermediate iminium salt.
- Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
- Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol for Physicochemical Characterization

This protocol ensures the identity, purity, and key properties of the synthesized compound are validated.

- Identity Confirmation (NMR & MS):
 - Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).
 - Acquire ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) spectra to confirm the chemical structure and assign all proton and carbon signals.
 - Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and molecular formula (C₉H₈N₂O).
- Purity Analysis (HPLC):
 - Develop a reverse-phase HPLC method (e.g., C18 column).
 - Use a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA or formic acid).

- Monitor the elution profile with a UV detector at a relevant wavelength (e.g., 254 nm and 310 nm).
- The purity should be >95% for use in most research applications.
- Melting Point Determination:
 - Use a calibrated melting point apparatus.
 - Measure the melting range of the purified, dry solid. A sharp melting range (e.g., within 2 °C) is indicative of high purity.
- logP Determination (Shake-Flask Method):
 - Prepare a solution of the compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS, pH 7.4).
 - Shake the mixture vigorously to allow for partitioning between the two phases, then allow the layers to separate completely (centrifugation may be required).
 - Carefully sample both the n-octanol and aqueous layers.
 - Determine the concentration of the compound in each layer using a pre-validated UV-Vis spectrophotometry or HPLC method.
 - Calculate logP as: $\log \left(\frac{[\text{Concentration}]_{\text{octanol}}}{[\text{Concentration}]_{\text{aqueous}}} \right)$.

Conclusion

4-methyl-7-azaindole-3-carbaldehyde is a strategically designed building block with a rich physicochemical profile. Its planar, aromatic structure, capable of forming strong intermolecular hydrogen bonds, dictates its solid-state properties. The interplay between the electron-donating methyl group and the electron-withdrawing aldehyde group on the azaindole core fine-tunes its electronic properties, basicity, and lipophilicity. The aldehyde handle provides a reactive site for extensive chemical elaboration. Understanding these core properties is paramount for leveraging this molecule's full potential in the rational design of novel, high-value compounds for pharmaceutical and materials science applications.

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